molecular formula C8H6F2O B3132463 2-Fluoro-1-(4-fluorophenyl)ethanone CAS No. 369-41-5

2-Fluoro-1-(4-fluorophenyl)ethanone

Cat. No. B3132463
CAS RN: 369-41-5
M. Wt: 156.13 g/mol
InChI Key: MAKISHZRDILIKX-UHFFFAOYSA-N
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Description

“2-Fluoro-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-51°C . It should be stored at a temperature of 4°C .

Scientific Research Applications

Enantioselective Synthesis

Enantioselective reduction of 1-(4-fluorophenyl)ethanone has been studied using biocatalysts. For instance, Petroselinum crispum cells can convert this ketone into (S)-(–)-1-(4-fluorophenyl)ethanol with high enantioselectivity (90% ee). Such reactions are crucial for producing chiral compounds used in pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is classified as a combustible liquid. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKISHZRDILIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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